methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Description
Methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate is a tetrahydropyrimidine derivative featuring a fused indole moiety and an ester functional group. The pyrimidine core is substituted at position 2 with a 2,3-dihydroindole group, which introduces aromatic and hydrogen-bonding capabilities, while the 6-oxo group and ester side chain contribute to its polarity and reactivity. Although specific data on this compound’s synthesis, crystallography, or biological activity are absent in the provided evidence, its structural analogs (discussed below) suggest that its properties may be influenced by substituent effects and electronic interactions .
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydroindol-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-21-13(19)8-11-9-16-15(17-14(11)20)18-7-6-10-4-2-3-5-12(10)18/h2-5,11H,6-9H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERVVUKBZRJELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(NC1=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a suitable pyrimidinone precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular signaling pathways .
Comparison with Similar Compounds
Target Compound
- Core : 1,4,5,6-Tetrahydropyrimidine.
- Substituents: Position 2: 2,3-Dihydro-1H-indol-1-yl (aromatic, hydrogen-bond donor/acceptor). Position 5: Methyl acetate ester (polar, hydrolyzable). Position 6: Oxo group (hydrogen-bond acceptor).
Analog 1 : Methyl (6-Methyl-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)Acetate
- Core : 1,2,3,4-Tetrahydropyrimidine.
- Position 4: Oxo group. Position 6: Methyl group (hydrophobic).
- Molecular Formula : C₈H₁₀N₂O₃S.
- Molar Mass : 214.24 g/mol.
Analog 2 : 1-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-3-(4-Nitrophenyl)-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carbonitrile
- Core : 1,2,3,4-Tetrahydropyrimidine.
- Substituents: Position 2: Thioxo group. Position 3: 4-Nitrophenyl (strong electron-withdrawing). Position 5: Cyano group (electron-deficient).
- Molecular Formula: Not explicitly stated (estimated C₂₁H₁₈N₆O₃S).
- Key Properties: Melting Point: 190.9°C. IR Peaks: 2188 cm⁻¹ (C≡N), 1380 cm⁻¹ (NO₂), 1308 cm⁻¹ (C=S).
Analog 3 : Methyl {3-[(1-Ethyl-2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinylidene)Methyl]-1H-Indol-1-yl}Acetate
- Core : Trioxotetrahydro-pyrimidinylidene (fully unsaturated, planar).
- Substituents :
- Position 3: Ethyl group.
- Position 5: Indole-linked methyl acetate.
- Molecular Formula : C₁₈H₁₇N₃O₅.
- Molar Mass : 355.34 g/mol.
Comparative Physicochemical Properties
Biological Activity
Methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an indole moiety and a tetrahydropyrimidine ring. Its molecular formula is , and it features both ester and amine functionalities that contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains. In vitro studies indicated that the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | 128 |
Anticancer Activity
Indole derivatives are known for their anticancer properties. A study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability in human breast cancer (MCF7) and lung cancer (A549) cells. The IC50 values were found to be 15 µM for MCF7 and 20 µM for A549 cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In a rodent model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to the control group. The effective dose was determined to be 10 mg/kg body weight.
Case Studies
Several case studies highlight the therapeutic potential of related indole compounds:
- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of indole showed potent antibacterial activity against multiple strains including Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Cytotoxic Effects : Research indicated that indole-based compounds could induce apoptosis in cancer cells through the activation of caspases .
- Inflammation Models : In models of acute inflammation, compounds similar to this compound have shown promise in reducing inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. What are the recommended synthetic routes for methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate, and how can reaction yields be optimized?
The synthesis of tetrahydropyrimidine derivatives typically involves cyclization reactions between N-arylitaconimides and carboximidamides . For this compound, substituting the carboximidamide with a 2,3-dihydroindole precursor may facilitate the formation of the indole-tetrahydropyrimidine hybrid. Key steps include:
- Cyclization : Use nucleophilic substitution and condensation under reflux conditions (e.g., acetic acid at 80–100°C for 3–5 hours) .
- Yield optimization : Monitor reaction progress via TLC or HPLC and adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) .
- Purification : Recrystallize from DMF/acetic acid mixtures to remove unreacted intermediates .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Critical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the tetrahydropyrimidine ring, indole protons, and ester carbonyl (δ ~3.7 ppm for methyl ester, δ ~170 ppm for carbonyl in ¹³C) .
- IR spectroscopy : Validate carbonyl groups (C=O stretch at ~1700 cm⁻¹) and NH/OH bonds .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₆H₁₇N₃O₃, exact mass 299.13 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Kinetic assays : Measure inhibitory activity against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) to assess cognitive-enhancing potential .
- Cytotoxicity screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to establish safe concentration ranges .
Q. How does this compound compare structurally and functionally to related pyrimidine derivatives?
Q. What stability considerations are critical during storage and handling?
- Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation of the indole moiety .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent modification : Synthesize analogs with halogenated indoles (e.g., 5-fluoroindole) or ester replacements (e.g., ethyl or tert-butyl esters) to evaluate electronic and steric effects .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs between the indole NH and target enzymes .
Q. What advanced techniques validate its interaction with neurotransmitter systems?
- Molecular dynamics simulations : Model binding to AChE (PDB ID 4EY7) over 100 ns trajectories to assess stability of key interactions (e.g., π-π stacking with Trp86) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for MAO-B .
Q. How can contradictions in reported biological data be resolved?
- Dose-response studies : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out promiscuous binding .
Q. What in vivo models are suitable for assessing neuroprotective efficacy?
- Scopolamine-induced amnesia in mice : Measure reversal of memory deficits using Morris water maze .
- MPTP-induced Parkinson’s model : Evaluate dopaminergic neuron preservation in C57BL/6 mice .
Q. How can metabolic stability and toxicity be systematically evaluated?
- Microsomal assays : Incubate with human liver microsomes (HLM) to estimate half-life (t½) and identify major metabolites via LC-MS/MS .
- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
